(2,4-Difluorobenzyl)hydrazine

Overview

Description

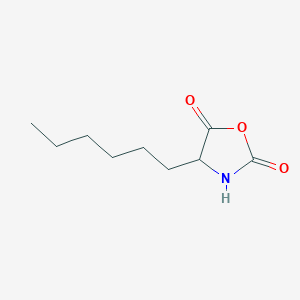

“(2,4-Difluorobenzyl)hydrazine” is an organic compound that contains hydrazine and fluorine functional groups. It has a molecular formula of C7H8F2N2 . The CAS Number for this compound is 1446360-19-5 .

Synthesis Analysis

The synthesis of hydrazones, which includes “(2,4-Difluorobenzyl)hydrazine”, can be achieved by combining suitable aldehydes with hydrazides . The reaction of aldehydes or ketones with hydrazine produces a hydrazone .Molecular Structure Analysis

The molecular structure of “(2,4-Difluorobenzyl)hydrazine” can be represented by the formula C7H8F2N2 . The average mass of this compound is 158.149 Da .Chemical Reactions Analysis

Hydrazones, including “(2,4-Difluorobenzyl)hydrazine”, can be further converted to the corresponding alkane by reaction with a base and heat .Physical And Chemical Properties Analysis

“(2,4-Difluorobenzyl)hydrazine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

(2,4-DFBH): serves as a valuable building block in organic synthesis. Researchers utilize it to create hydrazones, quinazolines, and Schiff bases. These compounds find applications in medicinal chemistry due to their diverse biological activities . For instance, quinazolin-4(3H)-ones derived from (2,4-DFBH) have demonstrated anti-inflammatory and analgesic properties.

Hydrazine Detection

Given its hydrazine moiety, (2,4-DFBH) can be employed as a probe for detecting hydrazine in various contexts. Researchers have developed optical probes based on (2,4-DFBH) to monitor hydrazine levels in industrial processes, such as polymer production and nuclear power plants .

Solid-State Chemistry and Mechanochemistry

(2,4-DFBH) participates in solid-state melt reactions and mechanochemical processes. Mechanochemistry, in particular, is a promising approach for synthesizing quinazolines. Researchers explore these methods to efficiently prepare derivatives of (iso)nicotinic-based hydrazones .

Mechanism of Action

Target of Action

Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

(2,4-Difluorobenzyl)hydrazine, like other hydrazine derivatives, is likely to undergo nucleophilic addition reactions . In the Wolff-Kishner reduction, for example, hydrazine reacts with a carbonyl to form a hydrazone, which can then be converted to an alkane . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Biochemical Pathways

Given its structural similarity to other hydrazine compounds, it may be involved in similar biochemical reactions, such as the reduction of carbonyl groups .

Pharmacokinetics

It is known that the compound has a molecular weight of 19461 , which suggests it may have good bioavailability due to its relatively small size

Result of Action

Based on its potential mode of action, it may be involved in the reduction of carbonyl groups, potentially affecting various biochemical processes .

Safety and Hazards

“(2,4-Difluorobenzyl)hydrazine” is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

(2,4-difluorophenyl)methylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3,11H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJMIRMXLTZWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

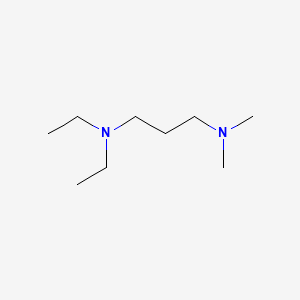

C1=CC(=C(C=C1F)F)CNN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288511 | |

| Record name | [(2,4-Difluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Difluorobenzyl)hydrazine | |

CAS RN |

627076-28-2 | |

| Record name | [(2,4-Difluorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627076-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2,4-Difluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-3-ol, 4-bromo-](/img/structure/B3192409.png)